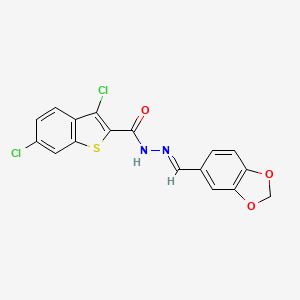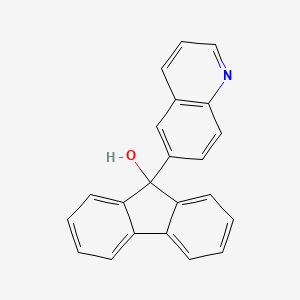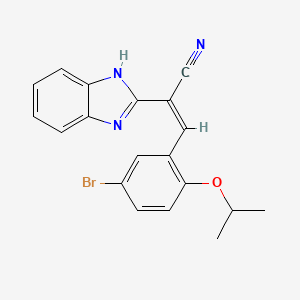![molecular formula C14H24N2O2 B3865279 N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3865279.png)
N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide
Overview
Description
N-[2-(morpholin-4-yl)ethyl]bicyclo[221]heptane-2-carboxamide is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂ It is characterized by a bicyclo[221]heptane core structure, which is a common scaffold in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method is the organocatalytic formal [4 + 2] cycloaddition reaction. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane core from simple starting materials under mild conditions . The reaction is catalyzed by chiral tertiary amines and proceeds through hydrogen bond catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[2.2.1]heptane core or the morpholine ring.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the morpholine ring or the bicyclo[2.2.1]heptane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist for chemokine receptors like CXCR2, which are involved in cancer metastasis . The compound binds to the receptor, blocking its activation and thereby inhibiting downstream signaling pathways that promote cancer cell migration and invasion.
Comparison with Similar Compounds
Similar Compounds
Norcamphor: A ketone derivative of norbornane, used in various organic synthesis applications.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have similar core structures and are used in asymmetric synthesis.
Uniqueness
N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of the morpholine ring and the carboxamide group, which confer specific chemical properties and biological activities. These functional groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-14(13-10-11-1-2-12(13)9-11)15-3-4-16-5-7-18-8-6-16/h11-13H,1-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQUNHWXVGVPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-phenylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B3865203.png)

![2-(4-iodophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B3865226.png)
![5-{[5-(2-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3865240.png)
![N-[(E)-(4-chlorophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B3865247.png)
![N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]-2-methoxybenzamide](/img/structure/B3865250.png)
![N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine](/img/structure/B3865255.png)
![N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide](/img/structure/B3865261.png)

![N-acetyl-N-[1-(benzylideneamino)-4,5-diphenyl-1H-imidazol-2-yl]acetamide](/img/structure/B3865269.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2-phenoxyacetamide](/img/structure/B3865280.png)

![N-methyl-N-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-(2-thienyl)ethanamine](/img/structure/B3865291.png)
![N~2~-{3-[(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)AMINO]-2,2-DIMETHYLPROPYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE](/img/structure/B3865299.png)
